Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
CAS No.:
Cat. No.: VC17521190
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | tert-butyl (3S,3aR,6aR)-3-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
| Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-10(9)5-13/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1 |
| Standard InChI Key | RLLYBFARNPFVAB-GUBZILKMSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)OCC2CO |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound’s IUPAC name, tert-butyl (3S,3aR,6aR)-3-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate, reflects its intricate bicyclic framework. The furo[2,3-c]pyrrole system consists of a five-membered furan ring fused to a six-membered pyrrolidine ring, with stereocenters at the 3R, 3aS, and 6aS positions. The tert-butyloxycarbonyl (Boc) group at position 5 and the hydroxymethyl group at position 3 introduce steric and electronic influences that modulate reactivity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | tert-butyl (3S,3aR,6aR)-3-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
| CAS Number | 1273576-62-7 |
| InChI Key | InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-1 |
Spectroscopic and Computational Data
Synthesis and Manufacturing
Stepwise Synthetic Pathways
The synthesis of this racemic compound typically begins with the construction of the furo[2,3-c]pyrrole core, followed by functionalization at the 3- and 5-positions. A representative route involves:
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Ring Formation: Cyclization of a diol or diamine precursor under acidic or basic conditions to form the bicyclic scaffold.
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Boc Protection: Introduction of the tert-butyl carboxylate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
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Hydroxymethylation: Alkylation or reduction steps to install the hydroxymethyl group at position 3 .
Table 2: Key Physical Properties
Optimization Challenges
Yield optimization remains critical due to steric hindrance from the Boc group and the sensitivity of the hydroxymethyl moiety to oxidation. Automated synthesis platforms and inline analytical techniques (e.g., HPLC-MS) are employed to monitor intermediate purity . Industrial-scale production faces cost barriers, with current pricing at for research quantities .
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
The compound’s reactivity is dominated by two key groups:
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Boc Group: Susceptible to acid-catalyzed deprotection, yielding a secondary amine. This enables post-synthetic modifications, such as peptide coupling or reductive amination.
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Hydroxymethyl Group: Participates in oxidation (to carboxylic acid), esterification, or etherification reactions. For example, treatment with Jones reagent would oxidize the hydroxymethyl to a carboxylate, altering solubility and hydrogen-bonding capacity.
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the fused ring system may undergo ring-opening. For instance, hydrolysis of the furan oxygen could generate a diol intermediate, which might recyclize under controlled conditions to form derivatives. Such transformations are valuable for diversifying the compound’s scaffold in drug discovery campaigns.
Applications in Research and Development
Material Science Applications
The rigid bicyclic framework and polar functional groups make it a candidate for designing metal-organic frameworks (MOFs) or ionic liquids. Its hydroxymethyl group could act as a coordination site for transition metals, while the Boc group provides thermal stability .
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